![molecular formula C17H23N5O3S B2769448 1-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}piperidine-4-carboxamide CAS No. 2034300-32-6](/img/structure/B2769448.png)
1-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H23N5O3S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}piperidine-4-carboxamide, commonly referred to in scientific literature as a pyrazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes a piperidine core and a methanesulfonyl group, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antibacterial properties, supported by case studies and research findings.
The chemical formula for this compound is C15H18N6O4S with a molecular weight of 378.4 g/mol. Its structure includes:
- A methanesulfonyl group.
- A piperidine ring.
- A pyridine moiety substituted with a methyl-pyrazole.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. One study highlighted that compounds similar to this compound showed inhibitory effects against various cancer cell lines, particularly those expressing BRAF(V600E) and EGFR mutations. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in tumor growth and survival.
Case Study:
A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for chemotherapy-resistant subtypes .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. These compounds are known to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
Research Findings:
In vitro studies demonstrated that specific pyrazole derivatives could significantly reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), indicating their potential as therapeutic agents in inflammatory diseases .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have been explored extensively. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
A series of experiments tested the antibacterial efficacy of this compound against common pathogens. Results indicated a notable reduction in bacterial viability at specific concentrations, supporting further exploration into their use as antibiotic agents .
Summary of Biological Activities
Activity Type | Mechanism | Key Findings |
---|---|---|
Antitumor | Inhibition of BRAF(V600E), EGFR | Enhanced cytotoxicity in combination therapies |
Anti-inflammatory | Inhibition of COX/LOX enzymes | Reduction in inflammatory cytokines |
Antibacterial | Disruption of bacterial cell function | Significant growth inhibition of multiple bacterial strains |
Propiedades
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-21-12-15(11-20-21)16-14(4-3-7-18-16)10-19-17(23)13-5-8-22(9-6-13)26(2,24)25/h3-4,7,11-13H,5-6,8-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUJQAINPWFIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.